N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic 4-oxo-1,4-dihydroquinoline derivative characterized by:
- 1-Ethyl substitution at the quinoline nitrogen.
- 6-Methoxy group on the quinoline core.
- 4-Oxo-1,4-dihydroquinoline backbone, a scaffold known for antimicrobial, anticancer, and trypanocidal activities.
- N-(4-carbamoylphenyl)carboxamide at the C3 position, a polar substituent that may enhance target binding via hydrogen bonding.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-3-23-11-16(18(24)15-10-14(27-2)8-9-17(15)23)20(26)22-13-6-4-12(5-7-13)19(21)25/h4-11H,3H2,1-2H3,(H2,21,25)(H,22,26) |
InChI Key |
VOFBHNYLAZJUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-carbamoylphenylamine with ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide.
Reduction: Formation of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Research has shown that derivatives of quinoline, including N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, demonstrate significant anticancer properties. For instance, a study demonstrated that related compounds inhibited the growth of human lung carcinoma A549 cells with an IC50 value indicating effective cytotoxicity . This suggests potential for development as an anticancer agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that certain derivatives can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. For example, a related carboxamide derivative showed an IC50 of 10 μM for LOX inhibition, highlighting its potential as an anti-inflammatory agent .
Antioxidant Activity
Compounds based on this quinoline structure have also exhibited antioxidant properties. They were shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is essential in preventing cellular damage caused by oxidative stress .
Case Studies
Several studies have provided insights into the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence, focusing on substituents and physical properties:
Key Observations :
- N-Substituent: The 4-carbamoylphenyl group in the target compound introduces hydrogen-bonding capacity, contrasting with nonpolar (e.g., adamantyl in Compound 47) or ether-based (e.g., 2-methoxyethyl in 4g) groups .
- C6 Substituents : The methoxy group in the target compound is smaller and less electron-withdrawing than acetyl (4b, 4g), which may influence electronic properties and metabolic stability .
Characterization :
Pharmacological Potential (Inferred from Analogs)
While direct data for the target compound are lacking, analogs provide insights:
- Cytotoxicity : Ethyl-substituted derivatives (e.g., 4b) exhibit moderate cytotoxicity, which may be modulated by the 4-carbamoylphenyl group in the target compound .
- SAR Trends :
- N-Substituents : Polar groups (e.g., carbamoyl) may enhance target binding but reduce membrane permeability.
- C6 Substituents : Methoxy or acetyl groups influence electronic effects and metabolic stability .
Biological Activity
Molecular Formula
The molecular formula for N-(4-carbamoylphenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is C_18H_20N_2O_4. The compound features a quinoline backbone with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that quinoline derivatives possess anticancer activity. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. In particular, it has shown promise in targeting specific pathways involved in tumor growth and metastasis .
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes relevant to disease processes. For example, it may act as a reversible inhibitor of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's .
Case Studies
Several case studies highlight the efficacy of quinoline derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains .
- Anticancer Mechanisms : A research article detailed the effects of similar compounds on cancer cell lines, revealing that they induce apoptosis through mitochondrial pathways .
- Neuroprotective Effects : A study focused on the neuroprotective potential of related compounds against oxidative stress in neuronal cells suggested that these compounds could mitigate neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Widely distributed |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
